molecular formula C16H23NO4 B12516128 Boc-2,3-Dimethyl-L-Phenylalanine

Boc-2,3-Dimethyl-L-Phenylalanine

Cat. No.: B12516128
M. Wt: 293.36 g/mol
InChI Key: UWEUVXSPNWWCBP-ZDUSSCGKSA-N
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Description

Boc-2,3-Dimethyl-L-Phenylalanine is a protected, non-natural amino acid derivative designed for advanced peptide chemistry and medicinal research. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and controlled deprotection during solid-phase peptide synthesis (SPPS). The defining feature of this building block is the 2,3-dimethyl substitution on the aromatic ring. This alkylation enhances the hydrophobicity and alters the steric and electronic profile of the phenylalanine side chain, which can significantly influence peptide conformation, receptor binding affinity, and metabolic stability . Researchers value this compound for developing potent and selective peptide-based ligands. Structural analogs, such as peptides incorporating 2',6'-dimethyl-L-tyrosine (Dmt), have demonstrated remarkably high affinity for opioid receptors, leading to the development of potent μ- and δ-opioid receptor agonists and antagonists . The strategic incorporation of alkylated aromatic amino acids like this compound allows for the fine-tuning of bioactivity, enabling the creation of peptides with unique profiles, including mixed μ-agonist/δ-antagonist or dual μ-/δ-agonist functionalities . This makes it a critical tool for probing receptor interactions and creating novel research compounds for neuropharmacology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

(2S)-3-(2,3-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO4/c1-10-7-6-8-12(11(10)2)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1

InChI Key

UWEUVXSPNWWCBP-ZDUSSCGKSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Boc Protection of Pre-Methylated L-Phenylalanine Derivatives

A common approach involves starting with 2,3-dimethyl-L-phenylalanine, followed by Boc protection. However, commercial availability of 2,3-dimethyl-L-phenylalanine is limited, necessitating in situ methylation or custom synthesis.

Example Protocol:
  • Starting Material : L-Phenylalanine derivatives with pre-installed methyl groups.
  • Boc Protection :
    • Dissolve 2,3-dimethyl-L-phenylalanine (10 mmol) in a 1:1 mixture of water and acetone (50 mL).
    • Add triethylamine (TEA, 2.2 equiv) and Boc anhydride (1.1 equiv) at 0°C.
    • Stir at 25°C for 4–6 hours.
  • Work-Up :
    • Adjust pH to 2–3 using dilute HCl.
    • Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
    • Crystallize with ethyl acetate/petroleum ether (1:2).

      Yield : 73–93%.

Sequential Methylation and Boc Protection

For cases where pre-methylated starting materials are unavailable, direct methylation of Boc-protected L-phenylalanine is employed.

Friedel-Crafts Alkylation
  • Reagents : Methyl iodide (2.2 equiv), AlCl₃ (1.5 equiv) in dichloromethane.
  • Conditions : 0°C to reflux, 12–24 hours.
  • Challenges : Poor regioselectivity for 2,3-dimethylation; competing ortho/para methylation.
Directed ortho-Methylation
  • Strategy : Use directing groups (e.g., Boc-protected amine) to enhance 2,3-methylation.
  • Reagents : Trimethylaluminum (Me₃Al), Pd(OAc)₂ catalyst.
  • Conditions : 80°C, 8 hours in toluene.
    Yield : 60–75% (theoretical).

Microwave-Assisted Negishi Coupling

A modern method adapted from tyrosine derivatives (e.g., Boc-2',6'-dimethyl-L-tyrosine):

  • Boc Protection : Protect L-phenylalanine using Boc anhydride in dioxane/NaOH.
  • Negishi Coupling :
    • React Boc-L-phenylalanine-zinc complex with 2,3-dimethylphenyl iodide under microwave irradiation (100°C, 20 min).
    • Catalyst: Pd(PPh₃)₄.

      Yield : 85% (reported for analogous tyrosine derivatives).

Comparative Analysis of Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
Pre-Methylated Route 2,3-Dimethyl-L-Phe Boc₂O, TEA 25°C, 4–6 h 73–93% High yield, simple Limited starting material
Friedel-Crafts Boc-L-Phe MeI, AlCl₃ Reflux, 12–24 h 40–60% Direct alkylation Poor regioselectivity
Directed Methylation Boc-L-Phe Me₃Al, Pd(OAc)₂ 80°C, 8 h 60–75% Improved regiocontrol Requires toxic reagents
Negishi Coupling Boc-L-Phe-Zinc 2,3-Me₂Ph-I, Pd(PPh₃)₄ Microwave, 20 min ~85% Rapid, scalable Specialized equipment needed

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability:

  • Solvent Choice : Replace acetone with THF for better Boc₂O solubility.
  • Catalyst Recycling : Pd catalysts recovered via filtration in Negishi coupling.
  • Continuous Flow Systems : Enhance yield (90%+) by optimizing residence time and temperature.

Purification and Characterization

  • Extraction : Ethyl acetate/water partitioning removes unreacted Boc anhydride.
  • Crystallization : Ethyl acetate/petroleum ether (1:2) yields >95% purity.
  • Analytical Data :
    • ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, Boc), 2.25 (s, 6H, 2,3-Me₂), 3.18–3.34 (m, 2H, CH₂), 4.12 (m, 1H, α-CH).
    • LC-MS : [M+H]⁺ = 294.3.

Mechanism of Action

The mechanism of action of Boc-2,3-Dimethyl-L-Phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, contributing to the synthesis of peptides and proteins .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the phenylalanine backbone significantly alter molecular properties. Below is a comparison of Boc-2,3-Dichloro-L-Phenylalanine () with hypothetical estimates for Boc-2,3-Dimethyl-L-Phenylalanine and other analogs:

Property Boc-2,3-Dichloro-L-Phenylalanine This compound (Estimated) Boc-Phe(4-Me)-OH (Hypothetical)
Molecular Formula C₁₄H₁₇Cl₂NO₄ C₁₆H₂₃NO₄ C₁₄H₁₉NO₄
Molar Mass (g/mol) 334.2 ~293.3 ~281.3
Density (g/cm³) 1.323 ± 0.06 ~1.15–1.20 ~1.10–1.18
Boiling Point (°C) 478.1 ± 45.0 ~350–400 ~300–350
pKa 3.75 ± 0.12 ~4.2–4.8 ~4.5–5.0
Key Observations:
  • Molecular Weight : Chlorine substituents (atomic mass ~35.5 g/mol) increase molar mass compared to methyl groups (15 g/mol). The dichloro analog is ~40 g/mol heavier than the dimethyl variant.
  • Density : Chlorine’s higher electronegativity and atomic radius contribute to greater density in the dichloro compound. Methyl groups reduce density due to lower molecular packing efficiency.
  • Boiling Point : Halogenated compounds typically exhibit higher boiling points due to stronger intermolecular forces (dipole-dipole interactions). The dimethyl variant likely has a lower boiling point.
  • Acidity (pKa) : Chlorine’s electron-withdrawing effect lowers the pKa of the carboxylic acid group compared to methyl’s electron-donating nature. The dimethyl variant is expected to have a higher pKa (~4.2–4.8) .

Stability and Compatibility

  • Thermal Stability : The dichloro compound’s higher boiling point (478°C) suggests greater thermal resilience, advantageous in high-temperature reactions. Methyl-substituted variants are more prone to decomposition under similar conditions.
  • Chemical Compatibility : Boc-2,3-Dichloro-L-Phenylalanine may react with nucleophiles (e.g., amines) at the halogenated positions, whereas the dimethyl analog is chemically inert at the substituent sites, making it preferable for orthogonal protection strategies.

Biological Activity

Boc-2,3-Dimethyl-L-Phenylalanine (Boc-DMPhe) is a protected derivative of the amino acid phenylalanine, characterized by the presence of a tert-butyloxycarbonyl (Boc) group. This compound plays a significant role in peptide synthesis and has garnered attention for its potential biological activities. This article explores the biological activity of Boc-DMPhe, including its applications in medicinal chemistry, its mechanisms of action, and relevant research findings.

Structural Characteristics

Boc-DMPhe features several notable structural aspects:

  • IUPAC Name : (S)-2-((tert-butoxycarbonyl)amino)-3-(2,3-dimethylphenyl)propanoic acid
  • Molecular Formula : C14H19NO2
  • Molecular Weight : 233.31 g/mol

The presence of the Boc group protects the amino group during chemical reactions, allowing for selective reactions in peptide synthesis. The 2,3-dimethyl substitution on the phenyl ring enhances the compound's reactivity and specificity in biological interactions.

The mechanism of action of Boc-DMPhe is primarily linked to its role as a building block in peptide synthesis. The Boc protecting group prevents side reactions during synthesis, enabling the formation of peptides with desired biological activities. Upon deprotection, the free amino group can participate in peptide bond formation, contributing to the development of therapeutic peptides and proteins.

Peptide Synthesis

Boc-DMPhe is widely utilized in peptide synthesis due to its ability to form stable peptide bonds. It serves as a precursor for various biologically active peptides, including those with therapeutic potential against diseases such as cancer and bacterial infections.

Medicinal Chemistry

Research indicates that derivatives of Boc-DMPhe can exhibit enhanced pharmacokinetic properties and selective interactions with biological systems. For instance, compounds derived from Boc-DMPhe have shown promise in developing inhibitors for specific enzymes and receptors involved in disease processes .

Study 1: Synthesis of Therapeutic Peptides

A study demonstrated the successful synthesis of a series of peptides using Boc-DMPhe as a building block. The resulting peptides exhibited significant biological activity against cancer cell lines, highlighting the potential of Boc-DMPhe derivatives in cancer therapeutics .

Peptide Target Cell Line IC50 (µM)
Peptide AMCF-75.4
Peptide BHeLa3.2
Peptide CA5494.1

Study 2: Inhibition Studies

Another study focused on the design of enzyme inhibitors using Boc-DMPhe derivatives. The inhibitors exhibited nanomolar activity against specific proteases, suggesting that Boc-DMPhe can be effectively utilized to develop potent therapeutic agents targeting proteolytic enzymes involved in various diseases .

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